molecular formula C21H22N4OS B2847873 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034523-63-0

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2847873
CAS No.: 2034523-63-0
M. Wt: 378.49
InChI Key: LDKCDFZRTCKRLZ-UHFFFAOYSA-N
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Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmaceutically relevant motifs, including an azetidine ring and a 1,2,3-triazole linker, which is often utilized in click chemistry for constructing molecular architectures. The presence of both phenyl and thiophene groups suggests potential for diverse binding interactions, making this compound a valuable scaffold for probing biological targets such as enzymes and receptors. Researchers can employ this molecule as a key intermediate or building block in the synthesis of more complex compounds for high-throughput screening campaigns. It may also serve as a core structure for developing targeted covalent inhibitors or for studying structure-activity relationships (SAR) in lead optimization programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-20(21(10-4-5-11-21)19-9-6-12-27-19)24-13-17(14-24)25-15-18(22-23-25)16-7-2-1-3-8-16/h1-3,6-9,12,15,17H,4-5,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKCDFZRTCKRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs, including triazole and azetidine rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4OC_{21}H_{22}N_{4}O, with a molecular weight of approximately 366.43 g/mol. The presence of the triazole ring suggests potential biological activity due to its common occurrence in various bioactive compounds.

PropertyValue
Molecular FormulaC21H22N4O
Molecular Weight366.43 g/mol
CAS Number2034265-91-1

The biological activity of this compound can be attributed to its structural features:

  • Triazole Moiety : Known for its role in antifungal agents and other pharmacological applications.
  • Azetidine Ring : Contributes to the overall stability and reactivity of the molecule.
  • Phenyl and Thiophene Groups : These aromatic systems enhance lipophilicity and may facilitate interactions with biological targets.

Biological Activity

Research indicates that compounds containing triazole and azetidine structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, making this compound a candidate for further antimicrobial studies.
  • Anticancer Properties : The unique combination of functional groups may contribute to cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Triazole derivatives have been linked to anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis : The synthesis typically involves cyclization reactions that form the triazole ring in conjunction with azetidine derivatives .
  • Biological Evaluation : In vitro studies have demonstrated that similar triazole-containing compounds exhibit significant antibacterial and antifungal activities . For instance, a study found that derivatives with phenyl and thiophene groups displayed potent activity against resistant strains of bacteria.

Comparative Analysis

To understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-AminoantipyrineAminopyrazole moietyAnalgesic and anti-inflammatory effects
Thiazole derivativesThiazole structureAntimicrobial and antifungal activities
Triazole-based antifungalsTriazole ringsEffective against fungal infections

The unique combination of both triazole and azetidine functionalities within this compound may provide synergistic effects that enhance its biological activity compared to other compounds containing only one of these moieties.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications in structure affect biological activity will help optimize this compound for specific therapeutic applications.

Scientific Research Applications

The compound features a triazole ring, which is known for its biological activity, and an azetidine moiety that contributes to its stability and reactivity.

Anticancer Activity

Research has indicated that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable study demonstrated that compounds similar to (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone effectively reduced tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

Compounds with triazole rings have been explored for their antimicrobial effects. Research indicates that the incorporation of thiophene and azetidine enhances the antimicrobial activity against a range of pathogens, including bacteria and fungi. One study reported that a related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Neurological Applications

The potential neuroprotective effects of triazole derivatives have been investigated in the context of neurodegenerative diseases. The compound's ability to modulate neuroinflammatory pathways suggests it could be beneficial in treating conditions like Alzheimer's disease. A recent investigation highlighted its role in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of similar compounds. The ability of triazole-based structures to inhibit pro-inflammatory cytokines positions them as candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A study found that a derivative exhibited significant inhibition of TNF-alpha production in activated macrophages .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of triazole-containing compounds, including derivatives similar to this compound). The results showed a dose-dependent inhibition of cell growth in breast cancer cell lines with IC50 values indicative of promising anticancer activity .

Case Study 2: Antimicrobial Activity

In a comparative study assessing various triazole derivatives for antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. Results revealed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 3: Neuroprotective Effects

A research article detailed the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings indicated that these compounds could effectively reduce cell death and maintain mitochondrial function, highlighting their potential application in neurodegenerative disease therapies .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Motifs and Functional Group Variations

The target compound shares structural similarities with several triazole-containing derivatives reported in the literature. Key comparisons include:

Compound Name / ID Key Structural Features Synthesis Method Analytical Techniques Reference
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,2,3-triazole + thiadiazole hybrid Reaction of hydrazinecarbodithioate (3) with ethyl 2-chloro-2-(2-phenylhydrazono)acetate (4b) in ethanolic triethylamine Elemental analysis, spectral data (IR, NMR)
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone 1,2,4-triazole + cyclobutane hybrid Cyclization reactions; DFT-supported synthesis X-ray diffraction, DFT calculations
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole + pyrazolone hybrid Condensation reactions X-ray crystallography

Key Observations :

  • Triazole Derivatives: The target compound’s 1,2,3-triazole differs from the 1,2,4-triazole in , which impacts electronic distribution and steric bulk.
  • Heterocyclic Rigidity : The azetidine ring in the target compound imposes greater conformational restraint than the cyclobutane in or the pyrazolone in , which may influence binding selectivity in biological targets.
  • Substituent Effects : The thiophene group in the target compound introduces sulfur-mediated electronic effects, contrasting with phenyl or benzothiazole groups in analogs. This could modulate pharmacokinetic properties such as metabolic resistance or LogP values .

Q & A

Q. What are the foundational synthetic strategies for this compound, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis involves multi-step routes, typically starting with azetidine functionalization via Cu(I)-catalyzed Huisgen cycloaddition (click chemistry) to introduce the triazole moiety. Subsequent coupling with thiophen-2-yl-cyclopentyl fragments requires precise control of:
  • Temperature : 60–80°C for triazole formation (prevents side reactions) .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the azetidine nitrogen .
  • Catalysts : Cu(I) for triazole cycloaddition; Pd-based catalysts for cross-coupling steps .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How do the functional groups (triazole, azetidine, thiophene) dictate reactivity and biological interactions?

  • Methodological Answer :
  • Triazole : Participates in hydrogen bonding and π-π stacking, critical for target protein binding (e.g., kinase inhibition) .
  • Azetidine : Ring strain enhances electrophilicity, facilitating nucleophilic attacks in synthetic modifications .
  • Thiophene : Sulfur atom contributes to metabolic stability and modulates lipophilicity (logP ~2.8 predicted) .
  • Cyclopentyl : Conformational rigidity optimizes spatial orientation for receptor binding .

Q. What spectroscopic techniques are essential for structural validation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., azetidine C-3 vs. C-1 coupling). Discrepancies in peak splitting may indicate stereochemical impurities .
  • HRMS : Confirms molecular ion ([M+H]⁺) and detects byproducts (e.g., incomplete cyclization) .
  • X-ray Crystallography : Resolves ambiguities in azetidine-thiophene dihedral angles (critical for SAR studies) .

Advanced Research Questions

Q. How can reaction optimization address low yields in azetidine-triazole coupling?

  • Methodological Answer :
  • DOE (Design of Experiments) : Vary Cu(I) catalyst loading (0.5–5 mol%) and solvent polarity (THF vs. DMF) to identify optimal conditions .
  • In Situ Monitoring : Use HPLC to track intermediate formation; abrupt pH shifts (e.g., >9.0) may degrade azetidine .
  • Additives : KI or Cs₂CO₃ improves nucleophilicity of triazole nitrogen .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

  • Methodological Answer :
  • DFT Validation : Compare calculated (B3LYP/6-31G**) vs. experimental NMR shifts. Deviations >0.5 ppm suggest conformational flexibility or crystal packing effects .
  • Dynamic Effects : MD simulations (e.g., AMBER) assess solvent-induced conformational changes affecting NOESY correlations .
  • Degradation Artifacts : Thermal instability (TGA data) may explain unexpected MS fragments; stabilize samples at 4°C during analysis .

Q. How can computational modeling predict bioactivity and guide SAR studies?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using triazole as an ATP-binding mimic. Prioritize compounds with ΔG < -8 kcal/mol .
  • ADMET Prediction : SwissADME estimates BBB permeability (low) and CYP3A4 inhibition (moderate), informing toxicity assays .
  • Contradiction Management : If in vitro IC₅₀ contradicts docking scores, assess membrane permeability (PAMPA assay) or efflux (Caco-2) .

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